![molecular formula C9H14N2O B140666 (2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine CAS No. 147402-55-9](/img/structure/B140666.png)
(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine
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Description
“(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine” is a compound that contains a pyrrolidine ring and an isoxazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and isoxazole is a five-membered ring with two heteroatoms (one nitrogen and one oxygen). The “2S” indicates the stereochemistry at the 2nd carbon of the pyrrolidine ring.
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the pyrrolidine and isoxazole rings. The pyrrolidine ring contributes to the three-dimensionality of the molecule . The isoxazole ring, being aromatic, would contribute to the stability of the molecule.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents. Isoxazoles can undergo various reactions at the 3, 4, or 5 positions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Isoxazoles are generally stable and have aromatic character. Pyrrolidines are generally basic due to the presence of the nitrogen atom .Future Directions
properties
IUPAC Name |
3-ethyl-5-[(2S)-pyrrolidin-2-yl]-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-7-6-9(12-11-7)8-4-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRBCQVMEHMRQS-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NOC(=C1)[C@@H]2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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